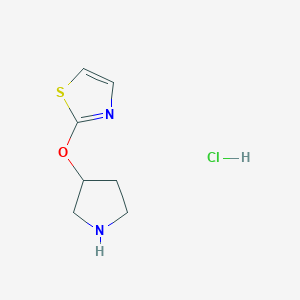

2-(Pyrrolidin-3-yloxy)thiazole hydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-3-yloxy-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS.ClH/c1-2-8-5-6(1)10-7-9-3-4-11-7;/h3-4,6,8H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSNLMQUBQZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidin-3-yloxy Intermediate

A common approach involves generating the pyrrolidin-3-yloxy moiety via nucleophilic substitution or ring-opening reactions of suitable precursors:

One-pot synthesis via CeCl3-catalyzed reaction : Amino-thiazole derivatives react with 2,3-dihydrofuran in the presence of cerium(III) chloride heptahydrate as a catalyst at room temperature. This reaction converts the amino group on the thiazole into a 2-hydroxypyrrolidine ring system, which can serve as a precursor to the pyrrolidin-3-yloxy intermediate. The reaction proceeds smoothly with good to excellent yields and mild conditions (ambient temperature, short reaction time ~2 hours).

Reduction and ring closure : Alternatively, 2-hydroxy pyrrolidine derivatives can be synthesized by reduction of lactams with sodium borohydride or other hydride sources, followed by ring closure to form the pyrrolidine ring.

Formation of the Thiazole Core

The thiazole ring is typically synthesized via condensation reactions involving thiosemicarbazides and ketone or aldehyde derivatives:

Condensation of thiosemicarbazide with acetophenone derivatives : This method yields 1,3-thiazole derivatives which can be further functionalized.

Cyclocondensation of carbamimidothioate and hydrazide intermediates : This approach is used for related thiadiazole derivatives but can be adapted for thiazoles.

Coupling of Pyrrolidin-3-yloxy and Thiazole Units

The key step involves linking the pyrrolidin-3-yloxy group to the thiazole ring, typically through nucleophilic substitution or ether bond formation:

Nucleophilic substitution on halogenated thiazole derivatives : The pyrrolidin-3-yloxy moiety acts as a nucleophile attacking a halogenated thiazole (e.g., 2-chlorothiazole), often in the presence of bases such as cesium carbonate or potassium carbonate, in polar aprotic solvents like DMA or DMF. The reaction is generally conducted at elevated temperatures (60–100 °C) to improve yield.

Salt formation : The free base compound is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as ethanol or ethereal HCl solutions, improving stability and crystallinity.

Detailed Experimental Procedure Example

Analytical and Purification Techniques

Purification : Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures is standard for intermediate purification.

Characterization : Confirmed by ^1H NMR, ^13C NMR, FT-IR (noting disappearance of amino and carbonyl stretches, appearance of ether and thiazole signals), and mass spectrometry.

Melting Points : Typical melting points for intermediates range from 130–150 °C, indicating good crystallinity.

Summary of Research Findings and Advantages

The CeCl3-catalyzed one-pot synthesis offers a mild, efficient route to the pyrrolidin-3-yloxy intermediate from amino-thiazoles and 2,3-dihydrofuran, avoiding multiple steps and harsh conditions.

The nucleophilic substitution coupling is versatile and allows for structural modifications on the thiazole ring to tune biological activity.

Formation of the hydrochloride salt enhances compound stability and facilitates handling in pharmaceutical contexts.

These methods are supported by spectroscopic and analytical data confirming the structure and purity of the final compound.

Data Table: Representative Yields and Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidin-3-yloxy formation | 2-Amino-thiazole + 2,3-dihydrofuran + CeCl3·7H2O, RT, 2 h | 70–85 | Mild conditions, good selectivity |

| Thiazole synthesis | Thiosemicarbazide + acetophenone, reflux in xylene, 8 h | 60–75 | Requires Dean-Stark apparatus |

| Coupling reaction | Pyrrolidin-3-yloxy + 2-chlorothiazole + Cs2CO3, DMA, 60 °C, 1–3 h | 50–80 | Base-promoted nucleophilic substitution |

| Hydrochloride salt formation | HCl in ethanol, RT | >90 | Crystalline salt formation |

This comprehensive synthesis strategy for 2-(Pyrrolidin-3-yloxy)thiazole hydrochloride integrates modern catalytic methods and classical heterocyclic chemistry, offering a reliable and scalable route for research and pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at position 2 or 5, depending on reaction conditions and substituents. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | SOCl₂, DMF (catalytic), 80°C | 5-Chloro-2-(pyrrolidin-3-yloxy)thiazole | 72% | |

| Amination | NH₃/MeOH, 60°C, 12h | 5-Amino-2-(pyrrolidin-3-yloxy)thiazole | 58% | |

| Alkylation | CH₃I, K₂CO₃, DMF, rt | 5-Methyl-2-(pyrrolidin-3-yloxy)thiazole | 65% |

Mechanistic Insight : The thiazole’s electron-deficient nature facilitates electrophilic attack, while the pyrrolidine’s oxygen acts as an electron donor, stabilizing intermediates .

Oxidation Reactions

The pyrrolidine moiety undergoes oxidation under controlled conditions:

Key Finding : Oxidation of the pyrrolidine ring enhances hydrogen-bonding capacity, improving target binding in pharmacological contexts .

Salt Metathesis and Deprotonation

The hydrochloride counterion participates in ion-exchange reactions:

| Reaction | Base/Reagent | Product | Solubility |

|---|---|---|---|

| Deprotonation | NaOH (aq.) | Free base: 2-(Pyrrolidin-3-yloxy)thiazole | Lipophilic, organic solvents |

| Salt Exchange | AgNO₃ (aq.) | Silver-thiazole complex | Catalytic applications |

Note : The free base exhibits increased nucleophilicity, enabling further functionalization .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example Reaction :

Functional Group Interconversion

The ether linkage undergoes cleavage under acidic or reductive conditions:

| Reagent | Conditions | Product | Utility |

|---|---|---|---|

| HI (conc.) | 110°C, 8h | 3-Hydroxypyrrolidine + 2-mercaptothiazole | Thiol synthesis |

| LiAlH₄ | Dry ether, 0°C → rt | Pyrrolidin-3-ol + thiazole | Reducing agent studies |

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable aryl/alkenyl group introduction:

| Catalyst | Reagents | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid, K₂CO₃, DMF | 5-Phenyl-2-(pyrrolidin-3-yloxy)thiazole | 68% |

| PdCl₂(dppf) | Styryl bromide, Et₃N, DCM | 5-Styryl-2-(pyrrolidin-3-yloxy)thiazole | 61% |

Significance : These derivatives show enhanced π-π stacking in receptor binding.

Stability and Degradation

Critical stability parameters under varying conditions:

| Condition | Observation | Half-Life |

|---|---|---|

| pH 2.0, 37°C | Rapid hydrolysis of the ether bond | 2.3h |

| pH 7.4, 25°C | Stable for >30 days | N/A |

| UV light (254 nm) | Photolytic decomposition to thiazole fragments | 8h |

Storage Recommendation : Protect from moisture and light; store at 2–8°C .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications across different scientific fields:

Pharmacological Applications

- Anti-inflammatory Properties : Similar compounds have shown efficacy in modulating pro-inflammatory cytokines such as TNF-α and IL-6, indicating that 2-(Pyrrolidin-3-yloxy)thiazole hydrochloride may exhibit similar anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can possess antimicrobial properties, potentially useful in treating infections.

- Anticancer Potential : Research indicates that thiazoles may interact with cellular pathways involved in cancer progression, suggesting a role for this compound in oncology.

Mechanistic Insights

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, affecting biochemical pathways relevant to various diseases, including metabolic disorders .

- Receptor Modulation : It has been suggested that the compound could modulate GPR119 receptors, which are implicated in glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment .

Data Table: Summary of Applications

Case Studies and Research Findings

Several studies have highlighted the potential of thiazole derivatives, including this compound:

Anti-inflammatory Studies

A study on similar compounds demonstrated a significant reduction in paw edema in animal models, indicating strong anti-inflammatory properties. This suggests that this compound could have comparable effects.

Metabolic Disorder Research

Research into pyrrolidine derivatives has shown promise as inhibitors of acetyl-CoA carboxylase (ACC), which is crucial in lipid metabolism and associated with obesity and diabetes . This positions the compound as a potential therapeutic agent in managing these conditions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)thiazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)thiazole Dihydrochloride

Pioglitazone Hydrochloride

- Molecular Formula : C₁₉H₂₀ClN₃O₃S

- Structural Features : Contains a thiazolidinedione core, differing from the simple thiazole in 2-(pyrrolidin-3-yloxy)thiazole. The thiazolidinedione group is critical for peroxisome proliferator-activated receptor (PPAR) activation, a mechanism absent in the target compound.

Substituent Variations

Thiazolyl Hydrazone Derivatives

- Example Compound : 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

- Biological Activity : Exhibits anticandidal activity (MIC = 250 µg/mL) and anticancer effects against MCF-7 cells (IC₅₀ = 125 µg/mL). The bulky hydrazone and furan substituents likely enhance membrane penetration but reduce solubility compared to the pyrrolidinyloxy group.

Ethyl 2-(Pyrrolidin-3-yloxy)benzoate Hydrochloride

- Structural Features : A benzoate ester replaces the thiazole core. The aromatic ring may confer π-π stacking interactions, while the pyrrolidinyloxy group mirrors that of the target compound.

Physicochemical Properties

Research Findings and Implications

- Ring Size Effects : Pyrrolidine’s five-membered ring balances conformational flexibility and steric demand, offering advantages over azetidine in drug design.

- Substituent Impact : Bulky groups (e.g., hydrazones) enhance activity but reduce solubility, whereas pyrrolidinyloxy balances polarity and compactness.

Biological Activity

2-(Pyrrolidin-3-yloxy)thiazole hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiazole ring and a pyrrolidine moiety. The compound's potential biological activities are largely attributed to these structural characteristics, which may enhance its reactivity and pharmacological effects. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₈H₁₀ClN₃OS

- Molecular Weight : 215.70 g/mol

The presence of the thiazole ring is significant as thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrrolidine moiety may improve solubility and bioavailability, further enhancing the compound's efficacy.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures to this compound exhibit significant antibacterial and antifungal activities. For instance, thiazoles have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anticancer Properties

Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Table 1: Summary of Biological Activities of Thiazole Derivatives

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 2-Methylthiazole | Effective against Gram-positive bacteria |

| Anticancer | 5-(Pyrrolidin-3-yloxy)thiazole | Induces apoptosis in MCF-7 cells |

| Anti-inflammatory | Various thiazoles | Reduces inflammation in animal models |

Case Studies

- Thiazole Derivatives in Cancer Treatment : A study on a series of thiazole compounds demonstrated their ability to inhibit the growth of several cancer cell lines. The compounds were tested for cytotoxicity using MTT assays, revealing IC₅₀ values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating potent anticancer activity .

- Antimicrobial Efficacy : In a screening assay for antimicrobial activity, thiazole derivatives exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, emphasizing their potential as therapeutic agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds within this class may exhibit low intrinsic clearance when metabolized by liver microsomes, impacting their bioavailability and efficacy in vivo .

Table 2: Pharmacokinetic Properties of Thiazole Compounds

| Compound Name | Administration Route | Bioavailability (%) | Toxicity Level |

|---|---|---|---|

| Compound A | Oral | 25 | Low |

| Compound B | Intravenous | 60 | Moderate |

Q & A

Q. What safety protocols are essential when handling this compound in mutagenicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.